1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(p-tolyl)urea

Description

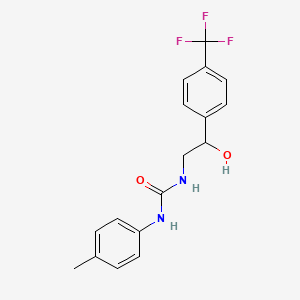

1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(p-tolyl)urea is a urea-based small molecule characterized by a central urea (-NH-C(=O)-NH-) scaffold. The compound features two distinct aromatic substituents:

- Aryl Group 1: A 4-(trifluoromethyl)phenyl moiety attached to a hydroxyethyl chain at the 2-position.

- Aryl Group 2: A p-tolyl (4-methylphenyl) group.

The p-tolyl group contributes to steric and electronic modulation, influencing target binding and solubility.

Properties

IUPAC Name |

1-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-3-(4-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N2O2/c1-11-2-8-14(9-3-11)22-16(24)21-10-15(23)12-4-6-13(7-5-12)17(18,19)20/h2-9,15,23H,10H2,1H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSUCHWDOQUJHRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(p-tolyl)urea is a urea derivative characterized by its complex structure, which includes a trifluoromethyl group and a hydroxyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The molecular formula of this compound is C17H17F3N2O2, with a molecular weight of 338.33 g/mol.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

The biological activities of this compound have been explored through various studies, focusing on its pharmacological potential. Below are the key areas of research:

1. Anticancer Activity

Recent studies have indicated that urea derivatives can exhibit significant anticancer properties. For instance, derivatives similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines.

- Case Study : A study reported that urea derivatives demonstrated IC50 values in the low micromolar range against HepG2 liver cancer cells, suggesting potent cytotoxic effects (IC50 = 0.62 ± 0.34 μM) .

2. Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Urea derivatives are known to inhibit pro-inflammatory cytokines, which play a crucial role in chronic inflammation.

- Research Findings : Compounds with similar structures have shown inhibition of TNFα production in lipopolysaccharide-stimulated macrophages with EC50 values around 18 nM .

3. Antibacterial Activity

The antibacterial potential of urea derivatives has been documented extensively. The presence of the trifluoromethyl group enhances the lipophilicity and bioavailability of such compounds.

- Study Results : Compounds structurally related to this compound exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 125 to 250 μg/mL .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- Kinase Inhibition : Some studies suggest that urea derivatives may act as inhibitors of specific kinases involved in cancer progression and inflammation.

- Cytokine Modulation : The ability to modulate cytokine release is crucial for its anti-inflammatory effects.

Data Table of Biological Activities

| Activity Type | Assay Type | Target Organism/Cell Line | IC50/EC50 Value |

|---|---|---|---|

| Anticancer | Cell Proliferation | HepG2 | 0.62 ± 0.34 μM |

| Anti-inflammatory | Cytokine Release | THP-1 Macrophages | EC50 = 18 nM |

| Antibacterial | MIC | Staphylococcus aureus | 125 - 250 μg/mL |

Comparison with Similar Compounds

Key Observations :

- The hydroxyethyl group in the target compound and S1 improves water solubility compared to non-hydroxylated analogs like A5 .

- The p-tolyl group in the target compound provides steric bulk similar to the indole in but with reduced complexity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.